molecular formula C20H14Cl2N2O5S B6063130 ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6063130
M. Wt: 465.3 g/mol
InChI Key: NAKRGPYFHDCCCZ-HRIUQOHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a dichlorophenyl group

Preparation Methods

The synthesis of ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the nitrophenyl and dichlorophenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

  • ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-AMINOPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • ETHYL (5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications.

Properties

IUPAC Name

ethyl (5Z)-5-[(3,4-dichlorophenyl)methylidene]-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O5S/c1-2-29-20(26)17-18(25)16(10-11-3-8-14(21)15(22)9-11)30-19(17)23-12-4-6-13(7-5-12)24(27)28/h3-10,25H,2H2,1H3/b16-10-,23-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRGPYFHDCCCZ-HRIUQOHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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